molecular formula C19H20ClN5OS B12140735 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)pheny l]acetamide

2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)pheny l]acetamide

Cat. No.: B12140735
M. Wt: 401.9 g/mol
InChI Key: GXFREYNZRQYROE-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine, acetic acid, and various chlorinating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in minimizing waste and improving the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 4-amino-3-(1-p-chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-5-mercapto-s-triazole
  • 2-Amino-4-chlorophenol

Uniqueness

What sets 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phenyl]acetamide apart from similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C19H20ClN5OS

Molecular Weight

401.9 g/mol

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C19H20ClN5OS/c1-12(2)13-7-4-6-10-16(13)22-17(26)11-27-19-24-23-18(25(19)21)14-8-3-5-9-15(14)20/h3-10,12H,11,21H2,1-2H3,(H,22,26)

InChI Key

GXFREYNZRQYROE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl

Origin of Product

United States

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